

Spectroscopic Characterization of 2-Bromo-1-methyl-1H-indole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Bromo-1-methyl-1H-indole**

Cat. No.: **B1625837**

[Get Quote](#)

Introduction

2-Bromo-1-methyl-1H-indole is a key heterocyclic compound with significant applications in medicinal chemistry and materials science. Its indole core is a prevalent scaffold in numerous biologically active molecules, and the strategic placement of the bromine atom at the 2-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions. Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound, which is a critical step in any research and development pipeline.

This technical guide provides an in-depth analysis of the spectroscopic data for **2-Bromo-1-methyl-1H-indole**, covering Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretations are grounded in fundamental principles and supported by comparative data from analogous structures, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectroscopic data, the standard IUPAC numbering for the indole ring system is used.

Caption: Molecular structure of **2-Bromo-1-methyl-1H-indole** with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.

Predicted ¹H NMR Data

Note: The following data is predicted based on the analysis of structurally similar indole derivatives. Actual experimental values may vary slightly.

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	~6.5	s	-
H-4	~7.5	d	~8.0
H-5	~7.1	t	~7.5
H-6	~7.2	t	~7.5
H-7	~7.6	d	~8.0
N-CH ₃	~3.7	s	-

Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum of **2-Bromo-1-methyl-1H-indole** is expected to show distinct signals corresponding to the aromatic protons and the N-methyl protons.

- Aromatic Region (δ 6.5-7.6 ppm):
 - H-3: The proton at the C-3 position is anticipated to appear as a singlet around 6.5 ppm. The absence of adjacent protons results in no splitting. The upfield shift compared to other aromatic protons is due to its position on the electron-rich pyrrole ring.

- H-4 and H-7: These protons, being in the ortho positions relative to the fused pyrrole ring, are expected to be the most deshielded of the benzene ring protons, appearing as doublets around 7.5-7.6 ppm. The splitting pattern arises from coupling with their respective vicinal neighbors (H-5 and H-6).
- H-5 and H-6: These protons are expected to resonate as triplets in the range of 7.1-7.2 ppm due to coupling with their two neighboring aromatic protons.
- Aliphatic Region (δ ~3.7 ppm):
 - N-CH₃: The three protons of the N-methyl group are expected to give a sharp singlet at approximately 3.7 ppm. The chemical shift is influenced by the direct attachment to the nitrogen atom.

Experimental Protocol for ¹H NMR Acquisition

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Bromo-1-methyl-1H-indole** in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
- Acquisition Parameters:
 - Pulse Program: Standard single-pulse experiment (e.g., zg30).
 - Number of Scans: 16-32, to achieve adequate signal-to-noise ratio.
 - Relaxation Delay (D1): 1-2 seconds.
 - Acquisition Time (AQ): 3-4 seconds.
 - Spectral Width (SW): Approximately 16 ppm, centered around 6 ppm.
- Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the resulting spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal.

Predicted ¹³C NMR Data

Note: The following data is predicted based on the analysis of structurally similar indole derivatives.

Carbon	Predicted Chemical Shift (δ , ppm)
C-2	~115
C-3	~100
C-3a	~129
C-4	~121
C-5	~122
C-6	~120
C-7	~110
C-7a	~137
N-CH ₃	~31

Interpretation of the ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum of **2-Bromo-1-methyl-1H-indole** will show nine distinct signals.

- Aromatic Region (δ 100-140 ppm):
 - C-2: The carbon atom bearing the bromine atom is expected to have a chemical shift of around 115 ppm. The direct attachment of the electronegative bromine atom significantly influences this shift.

- C-3: This carbon is predicted to be the most shielded of the aromatic carbons, with a chemical shift around 100 ppm.
- C-3a and C-7a: These are the quaternary carbons at the ring junction and are expected to appear downfield, around 129 ppm and 137 ppm, respectively.
- C-4, C-5, C-6, and C-7: The chemical shifts of these benzene ring carbons are expected to be in the range of 110-122 ppm.
- Aliphatic Region (δ ~31 ppm):
 - N-CH₃: The carbon of the N-methyl group is expected to resonate at approximately 31 ppm.

Experimental Protocol for ¹³C NMR Acquisition

- Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
- Instrument Setup: Use a 400 MHz or higher field NMR spectrometer, with a corresponding ¹³C frequency of 100 MHz.
- Acquisition Parameters:
 - Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30).
 - Number of Scans: 512-1024, due to the lower natural abundance of ¹³C.
 - Relaxation Delay (D1): 2 seconds.
 - Acquisition Time (AQ): 1-2 seconds.
 - Spectral Width (SW): Approximately 240 ppm, centered around 100 ppm.
- Processing: Apply a Fourier transform to the FID with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.

Expected IR Absorption Bands

The IR spectrum of **2-Bromo-1-methyl-1H-indole** will be largely similar to that of 1-methylindole, with some characteristic shifts and additional bands due to the C-Br bond.

Wavenumber (cm ⁻¹)	Vibration	Intensity
~3100-3000	Aromatic C-H stretch	Medium
~2950-2850	Aliphatic C-H stretch (N-CH ₃)	Medium
~1600-1450	Aromatic C=C stretch	Medium-Strong
~1470	N-CH ₃ bend	Medium
~750-730	ortho-disubstituted benzene C-H bend	Strong
~600-500	C-Br stretch	Medium-Strong

Interpretation of the IR Spectrum

The key diagnostic bands in the IR spectrum of **2-Bromo-1-methyl-1H-indole** are:

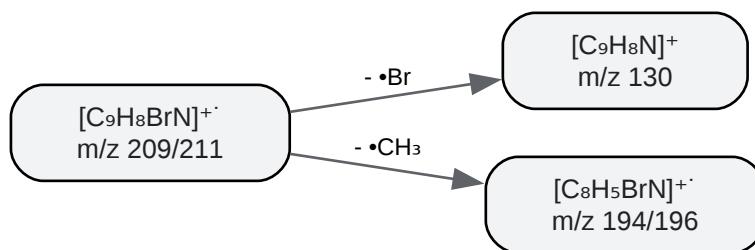
- C-H Stretching: Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region, while the aliphatic C-H stretching of the N-methyl group will appear around 2950-2850 cm⁻¹.
- C=C Stretching: The characteristic aromatic C=C stretching vibrations of the indole ring will be observed in the 1600-1450 cm⁻¹ region.
- C-H Bending: A strong band around 750-730 cm⁻¹ is characteristic of the out-of-plane C-H bending of the four adjacent hydrogen atoms on the benzene ring, indicating a 1,2-disubstituted (ortho) pattern on the benzene moiety of the indole.
- C-Br Stretching: The presence of the bromine atom is confirmed by a medium to strong absorption band in the fingerprint region, typically between 600 and 500 cm⁻¹.

Experimental Protocol for IR Acquisition

- Sample Preparation:
 - KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
 - ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition Parameters:
 - Scan Range: 4000-400 cm^{-1} .
 - Number of Scans: 16-32.
 - Resolution: 4 cm^{-1} .
- Processing: A background spectrum of the empty sample compartment (or the clean ATR crystal) should be collected and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can also be used to deduce structural information from fragmentation patterns.


Predicted Mass Spectrometry Data

The molecular formula of **2-Bromo-1-methyl-1H-indole** is $\text{C}_9\text{H}_8\text{BrN}$. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ^{79}Br and ^{81}Br , which are in an approximate 1:1 ratio.

Ion	Predicted m/z
$[M]^+$	209/211
$[M-Br]^+$	130
$[M-CH_3]^+$	194/196

Interpretation of the Mass Spectrum

- Molecular Ion Peak ($[M]^+$): The mass spectrum is expected to show a prominent molecular ion peak as a doublet at m/z 209 and 211, corresponding to the ions containing ^{79}Br and ^{81}Br , respectively. The near-equal intensity of these two peaks is a definitive indicator of the presence of one bromine atom in the molecule.[1][2]
- Key Fragmentation Pathways:
 - Loss of a Bromine Radical: A common fragmentation pathway for bromo-aromatic compounds is the loss of the bromine radical ($\cdot\text{Br}$) to give the $[M-Br]^+$ fragment. This would result in a peak at m/z 130.
 - Loss of a Methyl Radical: Loss of the N-methyl radical ($\cdot\text{CH}_3$) from the molecular ion would lead to a doublet at m/z 194 and 196.

[Click to download full resolution via product page](#)

Caption: Predicted major fragmentation pathways for **2-Bromo-1-methyl-1H-indole**.

Experimental Protocol for Mass Spectrometry Acquisition

- Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
- Ionization Method: Electron Ionization (EI) is a common method for GC-MS that will induce fragmentation. For LC-MS, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used, which are softer ionization techniques that will likely show a prominent protonated molecular ion ($[M+H]^+$ at m/z 210/212).
- Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.
- Data Acquisition: Acquire data over a mass range of m/z 50-500.

Conclusion

The comprehensive spectroscopic analysis of **2-Bromo-1-methyl-1H-indole** using NMR, IR, and MS provides a robust framework for its unequivocal identification and characterization. The predicted data and interpretations presented in this guide, based on fundamental principles and comparison with related structures, offer a valuable resource for scientists working with this important synthetic building block. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality, reproducible data, which is the cornerstone of scientific integrity in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. youtube.com [youtube.com]
- 2. PubChemLite - 2-bromo-1-methyl-1h-indole (C9H8BrN) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [Spectroscopic Characterization of 2-Bromo-1-methyl-1H-indole: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1625837#spectroscopic-data-for-2-bromo-1-methyl-1h-indole-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com